molecular formula C22H21ClN2O2 B13965987 9H-fluoren-9-ylmethyl 4-(aminomethylamino)benzoate;hydrochloride

9H-fluoren-9-ylmethyl 4-(aminomethylamino)benzoate;hydrochloride

Cat. No.: B13965987
M. Wt: 380.9 g/mol
InChI Key: STSDFKBAYVOVDI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fmoc-aminomethyl-aniline hydrochloride typically involves the protection of aminomethyl-aniline with an Fmoc group. One common method includes reacting aminomethyl-aniline with Fmoc chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: Industrial production of 4-Fmoc-aminomethyl-aniline hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is often recrystallized from ethanol to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Fmoc-aminomethyl-aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Fmoc Removal: Piperidine in DMF is commonly used to remove the Fmoc group.

    Substitution: Various nucleophiles can react with the aminomethyl group once the Fmoc group is removed.

Major Products: The primary product of Fmoc removal is aminomethyl-aniline, which can further react to form various derivatives depending on the reagents used .

Scientific Research Applications

4-Fmoc-aminomethyl-aniline hydrochloride is extensively used in scientific research, particularly in:

Mechanism of Action

The primary mechanism of action of 4-Fmoc-aminomethyl-aniline hydrochloride involves the protection of amine groups during chemical synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further functionalization of the amine . This selective protection and deprotection mechanism is crucial in the stepwise synthesis of peptides and other complex molecules.

Comparison with Similar Compounds

Properties

Molecular Formula

C22H21ClN2O2

Molecular Weight

380.9 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 4-(aminomethylamino)benzoate;hydrochloride

InChI

InChI=1S/C22H20N2O2.ClH/c23-14-24-16-11-9-15(10-12-16)22(25)26-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21,24H,13-14,23H2;1H

InChI Key

STSDFKBAYVOVDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=CC=C(C=C4)NCN.Cl

Origin of Product

United States

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